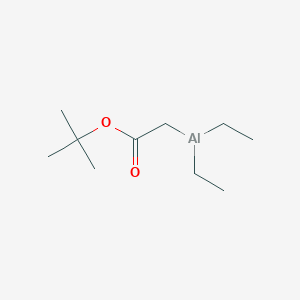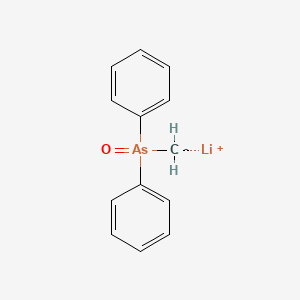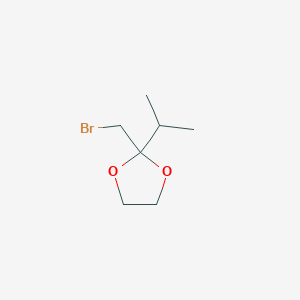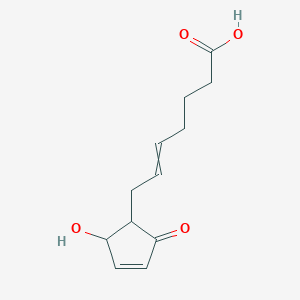
hexyl 2-(4-iodophenyl)ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-(4-iodophenyl)ethyl carbonate is an organic compound characterized by the presence of a hexyl group, an iodophenyl group, and an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenyl ethanol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Iodophenyl ethanol+Hexyl chloroformate→Hexyl 2-(4-iodophenyl)ethyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-(4-iodophenyl)ethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the carbonate ester.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: The primary products are 4-iodophenyl ethanol and hexyl alcohol.
Scientific Research Applications
Hexyl 2-(4-iodophenyl)ethyl carbonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexyl 2-(4-iodophenyl)ethyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, influencing their function. The carbonate ester linkage may undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexyl 2-(4-bromophenyl)ethyl carbonate
- Hexyl 2-(4-chlorophenyl)ethyl carbonate
- Hexyl 2-(4-fluorophenyl)ethyl carbonate
Uniqueness
Hexyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior.
Properties
CAS No. |
60075-77-6 |
|---|---|
Molecular Formula |
C15H21IO3 |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
hexyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-11-18-15(17)19-12-10-13-6-8-14(16)9-7-13/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
KAZKFUXBGSMSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)



![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)
